molecular formula C19H21ClFN3O B2762933 N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882748-99-4

N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2762933
CAS RN: 882748-99-4
M. Wt: 361.85
InChI Key: SDWDMSGKPZVUEU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine-based compounds and has been shown to exhibit various biological activities, including analgesic, anti-inflammatory, and antidepressant effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has developed various synthesis methods for compounds structurally related to N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, aiming to enhance efficacy, solubility, and potential biological applications. One notable method involves the Fe-catalyzed synthesis of flunarizine, a drug with similar structural features, through regioselective metal-catalyzed amination, highlighting advanced synthesis techniques for such compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Crystallographic Analysis : The characterization of N-derivatives of related compounds through X-ray powder diffraction provides insights into their crystalline structures, which is crucial for understanding their physical properties and potential for further modification (Olszewska, Tarasiuk, & Pikus, 2011).

Pharmacological Potential

  • Antimicrobial and Anticancer Activity : The structural analogs of N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating significant potential. One study on a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives highlighted their in vitro antimicrobial efficacy against various pathogens, as well as anticancer activity, indicating the broad therapeutic potential of compounds within this chemical class (Mehta et al., 2019).

Biochemical and Biophysical Research

  • Molecular Docking Studies : Compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide have been subjected to molecular docking studies to predict their binding affinities and mode of action at the molecular level. These studies are fundamental for the rational design of new drugs with improved efficacy and specificity for their targets, exemplified by research into new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives for potential antimicrobial and anticancer applications (Mehta et al., 2019).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O/c1-14-2-5-16(12-18(14)20)22-19(25)13-23-8-10-24(11-9-23)17-6-3-15(21)4-7-17/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWDMSGKPZVUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

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